molecular formula C15H21FN2O3 B8156295 3-(2-Amino-6-fluoro-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester

3-(2-Amino-6-fluoro-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester

Cat. No.: B8156295
M. Wt: 296.34 g/mol
InChI Key: SVHXRDOBSYXHAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Amino-6-fluoro-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound. It features a complex structure with multiple functional groups, including an azetidine ring, a carboxylic acid ester, and an amino group. This compound is of interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-6-fluoro-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Phenoxymethyl Group: This step may involve nucleophilic substitution reactions.

    Amino Group Addition: This can be achieved through amination reactions.

    Esterification: The final step involves esterification to form the tert-butyl ester.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group.

    Reduction: Reduction reactions could target the azetidine ring or the ester group.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biological Activity Studies: Researchers may investigate its potential as a bioactive compound, including its interactions with enzymes or receptors.

Medicine

    Drug Development: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

Industry

    Material Science: It may find applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2-Amino-6-fluoro-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester would depend on its specific interactions with biological targets. Potential mechanisms could involve:

    Binding to Enzymes: Inhibiting or activating specific enzymes.

    Receptor Interaction: Modulating receptor activity in cells.

    Pathway Modulation: Affecting signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Amino-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester: Lacks the fluorine atom.

    3-(2-Fluoro-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester: Lacks the amino group.

    3-(2-Amino-6-chloro-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester: Contains a chlorine atom instead of fluorine.

Uniqueness

The presence of both the amino and fluorine groups in 3-(2-Amino-6-fluoro-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester may confer unique chemical and biological properties, such as increased reactivity or specific biological activity.

Properties

IUPAC Name

tert-butyl 3-[(2-amino-6-fluorophenoxy)methyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O3/c1-15(2,3)21-14(19)18-7-10(8-18)9-20-13-11(16)5-4-6-12(13)17/h4-6,10H,7-9,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHXRDOBSYXHAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)COC2=C(C=CC=C2F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.